methanesulfonic acid;7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one
CAS No.: 1314217-69-0
Cat. No.: VC0520135
Molecular Formula: C25H28F3N5O6S
Molecular Weight: 583.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1314217-69-0 |
|---|---|
| Molecular Formula | C25H28F3N5O6S |
| Molecular Weight | 583.6 g/mol |
| IUPAC Name | methanesulfonic acid;7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one |
| Standard InChI | InChI=1S/C24H24F3N5O3.CH4O3S/c1-15-10-17(22-29-20(30-35-22)14-31-8-6-28-7-9-31)11-18-13-32(23(33)21(15)18)12-16-2-4-19(5-3-16)34-24(25,26)27;1-5(2,3)4/h2-5,10-11,28H,6-9,12-14H2,1H3;1H3,(H,2,3,4) |
| Standard InChI Key | HRHCPVNKPOTCGB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC2=C1C(=O)N(C2)CC3=CC=C(C=C3)OC(F)(F)F)C4=NC(=NO4)CN5CCNCC5.CS(=O)(=O)O |
| Canonical SMILES | CC1=CC(=CC2=C1C(=O)N(C2)CC3=CC=C(C=C3)OC(F)(F)F)C4=NC(=NO4)CN5CCNCC5.CS(=O)(=O)O |
| Appearance | Solid powder |
Introduction
Methanesulfonic acid;7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one is a complex organic compound with a specific chemical structure that includes a methanesulfonic acid moiety, a piperazine ring, an oxadiazole ring, and a trifluoromethoxyphenyl group. This compound is often referred to in scientific research due to its potential biological activity and chemical properties.
Synthesis Methods:
The synthesis of this compound typically involves multiple steps, including the formation of the oxadiazole ring, the attachment of the piperazine moiety, and the incorporation of the trifluoromethoxyphenyl group. Detailed synthesis protocols are not provided in the search results but can be found in specialized chemical synthesis literature.
Research Applications:
This compound may be used in various research applications, including:
-
Pharmacological Studies: Due to its complex structure, it might exhibit biological activity relevant to drug discovery.
-
Chemical Reactions: As a substrate or reagent in organic synthesis.
Hazard Information:
-
Signal Word: Warning
-
Hazard Statements: May cause harm if swallowed, in contact with skin, or if inhaled.
-
Precautionary Statements: Handle with care, avoid contact with skin and eyes, and use appropriate protective equipment.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C25H28F3N5O6S |
| Molecular Weight | Not specified |
| Solubility | Insoluble in H2O and EtOH; soluble in DMSO |
| Storage Conditions | Store at low temperatures |
| Hazard Symbol | GHS07 (Warning) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume